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3-Isopropyl-5-(1-(pyrrolidin-3-yl)-1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole
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Overview
Description
3-Isopropyl-5-(1-(pyrrolidin-3-yl)-1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole is a complex organic compound that features a unique combination of functional groups, including an oxadiazole ring, a triazole ring, and a pyrrolidine ring. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Isopropyl-5-(1-(pyrrolidin-3-yl)-1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole typically involves multiple steps, starting from readily available starting materials. The general synthetic route includes the formation of the oxadiazole ring, followed by the introduction of the triazole and pyrrolidine moieties. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for large-scale reactions, ensuring the availability of high-purity starting materials, and implementing efficient purification techniques to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
3-Isopropyl-5-(1-(pyrrolidin-3-yl)-1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives with additional functional groups, while substitution reactions can introduce new substituents into the molecule.
Scientific Research Applications
3-Isopropyl-5-(1-(pyrrolidin-3-yl)-1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, including drug development.
Industry: It may be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Isopropyl-5-(1-(pyrrolidin-3-yl)-1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other oxadiazole derivatives, triazole derivatives, and pyrrolidine-containing molecules. These compounds share structural similarities but may differ in their specific functional groups and biological activities.
Uniqueness
3-Isopropyl-5-(1-(pyrrolidin-3-yl)-1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity. This uniqueness makes it a valuable compound for further research and development.
Biological Activity
3-Isopropyl-5-(1-(pyrrolidin-3-yl)-1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological systems, and structural characteristics that contribute to its pharmacological properties.
Chemical Structure and Properties
The molecular formula of this compound is C11H16N6O with a molecular weight of 248.28 g/mol. Its structure features a unique combination of oxadiazole and triazole rings, which are known to impart significant biological activity.
Property | Value |
---|---|
Molecular Formula | C₁₁H₁₆N₆O |
Molecular Weight | 248.28 g/mol |
CAS Number | 1713639-28-1 |
Anticancer Potential
Recent studies have highlighted the anticancer properties of compounds containing the oxadiazole scaffold. Research indicates that derivatives of 1,2,4-oxadiazole exhibit cytotoxicity against various cancer cell lines. For instance, a study demonstrated that certain oxadiazole derivatives showed IC50 values comparable to established chemotherapeutics like doxorubicin against MCF-7 (breast cancer) and A549 (lung cancer) cell lines . The mechanism often involves the inhibition of key enzymes and growth factors involved in tumor proliferation.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit enzymes such as thymidylate synthase and histone deacetylases (HDACs), which are critical for DNA synthesis and regulation of gene expression in cancer cells .
- Apoptosis Induction : Studies have shown that such compounds can increase the expression of pro-apoptotic proteins like p53 and enhance caspase activity leading to programmed cell death in malignant cells .
- Targeting Nucleic Acids : The oxadiazole moiety has been found to interact selectively with nucleic acids and proteins involved in cellular signaling pathways that promote cancer cell survival .
Case Studies
Several case studies have been conducted to evaluate the efficacy of oxadiazole derivatives:
- MCF-7 Cell Line Study : A derivative exhibited an IC50 value of 15.63 µM against MCF-7 cells, suggesting significant cytotoxic effects comparable to Tamoxifen .
- In Vivo Studies : Although limited data exists on in vivo efficacy for this specific compound, related oxadiazole derivatives have shown promising results in animal models for tumor reduction and improved survival rates .
Properties
Molecular Formula |
C11H16N6O |
---|---|
Molecular Weight |
248.28 g/mol |
IUPAC Name |
3-propan-2-yl-5-(1-pyrrolidin-3-yltriazol-4-yl)-1,2,4-oxadiazole |
InChI |
InChI=1S/C11H16N6O/c1-7(2)10-13-11(18-15-10)9-6-17(16-14-9)8-3-4-12-5-8/h6-8,12H,3-5H2,1-2H3 |
InChI Key |
ACALWZUAFXFMMU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NOC(=N1)C2=CN(N=N2)C3CCNC3 |
Origin of Product |
United States |
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